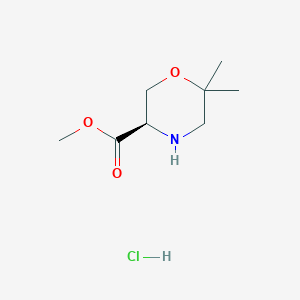
Methyl (R)-6,6-dimethylmorpholine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by a morpholine ring substituted with a methyl ester group and two methyl groups at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the ester and methyl groups. One common method involves the alkylation of morpholine with methyl iodide, followed by esterification with methyl chloroformate. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation and esterification steps.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized morpholine derivatives.
Scientific Research Applications
Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride can be compared with other morpholine derivatives, such as:
Methyl 6-methylmorpholine-3-carboxylate: Lacks the additional methyl group at the 6-position, resulting in different chemical properties and reactivity.
Ethyl ®-6,6-dimethylmorpholine-3-carboxylate: Contains an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.
Methyl ®-6,6-dimethylmorpholine-3-carboxylate: The hydrochloride salt form may have different solubility and stability compared to the free base form.
The uniqueness of Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H16ClNO3 |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
methyl (3R)-6,6-dimethylmorpholine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(2)5-9-6(4-12-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1 |
InChI Key |
OGJYBSYSZIAEOJ-FYZOBXCZSA-N |
Isomeric SMILES |
CC1(CN[C@H](CO1)C(=O)OC)C.Cl |
Canonical SMILES |
CC1(CNC(CO1)C(=O)OC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















